N-(2-AMINOETHYL)THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE
Description
N-(2-Aminoethyl)thiophene-2-carboxamide hydrochloride is a synthetic organic compound featuring a thiophene ring core substituted with a carboxamide group linked to a 2-aminoethyl moiety. Its hydrochloride salt form enhances solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications. The primary amine group on the ethyl chain enables hydrogen bonding and ionic interactions, which are critical for binding to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-(2-aminoethyl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS.ClH/c8-3-4-9-7(10)6-2-1-5-11-6;/h1-2,5H,3-4,8H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFBROQLQLQZMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)thiophene-2-carboxamide hydrochloride typically involves the reaction of thiophene-2-carbonyl chloride with 2-aminoethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)thiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(2-Aminoethyl)thiophene-2-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)thiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to act as an antagonist of the transient receptor potential melastatin-8 (TRPM8) channel, which is involved in cold sensation and thermoregulation. By blocking this channel, the compound can modulate various physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Structural and Physicochemical Parameters
Key Observations :
- Hydrophilicity: The target compound’s hydrochloride salt and primary amine group confer superior aqueous solubility compared to K01 () and the branched alkyl analog (), which are more lipophilic due to nonpolar substituents .
- In contrast, the target compound’s simpler structure may improve bioavailability .
- Electronic Effects: The chlorophenyl group in introduces electron-withdrawing character, which could stabilize charge-transfer interactions in biological systems. The aminoethyl group in the target compound, being electron-donating, may favor interactions with acidic residues (e.g., phosphorylated tyrosine in kinases) .
Key Insights :
- Synthetic Feasibility : The target compound’s synthesis is less complex than fused-ring analogs (), reducing production costs and scalability issues .
- Biological Interactions: The aminoethyl group’s H-bonding capability positions the target compound as a candidate for targeting polar active sites, whereas K01’s lipophilic profile may favor hydrophobic interactions .
- Metabolic Stability : The hydrochloride salt improves the target compound’s stability, whereas primary amines (as in the target) are prone to oxidation, necessitating prodrug strategies .
Biological Activity
N-(2-Aminoethyl)thiophene-2-carboxamide hydrochloride, also known by its CAS number 1211461-34-5, is a compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive understanding of this compound's significance in pharmacological research.
Key Properties
Research indicates that compounds with thiophene rings exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve:
- Enzyme Inhibition : Compounds similar to N-(2-aminoethyl)thiophene-2-carboxamide have been shown to inhibit key enzymes in metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of thiophene derivatives. A related compound demonstrated significant activity against various bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 μg/mL . While specific data on this compound is limited, its structural similarity suggests potential antimicrobial properties.
Anticancer Potential
In vitro studies have indicated that thiophene derivatives can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have shown promising results against leukemia cell lines . Further investigation into the apoptotic pathways activated by this compound could reveal its potential as an anticancer agent.
Case Study 1: Enzyme Inhibition
A study explored the inhibition of 17β-hydroxysteroid dehydrogenase (17β-HSD), an enzyme involved in steroid metabolism. Compounds structurally related to N-(2-aminoethyl)thiophene-2-carboxamide exhibited IC50 values indicative of effective enzyme inhibition . This suggests that N-(2-aminoethyl)thiophene-2-carboxamide may similarly inhibit this enzyme, warranting further exploration.
Case Study 2: Antibacterial Activity
In a comparative study of various thiophene derivatives against Staphylococcus aureus and Escherichia coli, some exhibited MIC values comparable to established antibiotics like ciprofloxacin . This highlights the need for further testing of this compound against similar pathogens to assess its antibacterial potential.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | MIC values between 3.12 - 12.5 μg/mL | |
| Enzyme Inhibition | Potential inhibition of 17β-HSD | |
| Anticancer | Induction of apoptosis in cancer cells |
Comparison with Related Compounds
| Compound Name | Structure Type | IC50 (µM) | Activity Type |
|---|---|---|---|
| N-(4-Chloro-phenoxy)-phenylamino-piperidine | Amine-linked | 0.7 | Enzyme Inhibition |
| N-(3-Nitro-phenyl)-benzamide | Amide-linked | 0.9 | Enzyme Inhibition |
| N-(2-Aminoethyl)-thiophene-2-carboxamide | Thiophene derivative | TBD | Antimicrobial/Anticancer |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2-aminoethyl)thiophene-2-carboxamide hydrochloride, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via amidation reactions using thiophene-2-carboxylic acid derivatives and ethylenediamine, followed by hydrochlorination. For example, similar benzothiophene carboxamide hydrochlorides are synthesized by coupling carboxylic acid chlorides with amines in the presence of bases like potassium carbonate . Purification often involves recrystallization from polar solvents (e.g., water or ethanol) to achieve >98% purity. Characterization typically employs H-NMR, C-NMR, and ESI-MS to confirm structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral artifacts resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for verifying the thiophene backbone and the aminoethyl side chain. For example, H-NMR peaks near δ 7.5–8.5 ppm indicate aromatic protons from the thiophene ring, while δ 2.8–3.5 ppm corresponds to the ethylenediamine moiety . Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, with artifacts (e.g., solvent adducts) resolved using high-resolution settings or tandem MS .
Q. How is the compound’s stability assessed under experimental storage conditions?
- Methodological Answer : Stability studies involve storing the compound at varying temperatures (-20°C to 25°C) and humidity levels (e.g., 40–80% RH). Degradation is monitored via HPLC-UV or TLC, with significant decomposition (>5%) indicating the need for desiccated storage at ≤4°C .
Advanced Research Questions
Q. What strategies address contradictions in reported MAO-B selectivity versus off-target monoamine uptake inhibition?
- Methodological Answer : Competitive binding assays (e.g., radioligand displacement) and enzyme kinetics (Km/Vmax analysis) can differentiate MAO-B inhibition from monoamine transporter effects. For instance, Lazabemide hydrochloride (a structural analog) shows MAO-B IC values 100-fold lower than MAO-A, but high concentrations (>10 μM) inhibit dopamine uptake, necessitating dose-response profiling to clarify mechanisms . Contradictions may arise from assay conditions (e.g., cell vs. purified enzyme systems) .
Q. How can toxicity data (e.g., oral LD in mice) guide in vivo dosing regimens?
- Methodological Answer : The oral LD of 1 g/kg in mice (for a related compound) suggests a therapeutic index (TI) >100 for typical doses (≤10 mg/kg). Subacute toxicity studies (14–28 days) in rodents should monitor renal/hepatic biomarkers (e.g., creatinine, ALT) to identify safe thresholds. Dose escalation protocols must account for species-specific metabolic differences .
Q. What structural modifications enhance target specificity while minimizing off-target effects in neurological models?
- Methodological Answer : SAR studies on benzothiophene analogs reveal that substituting the thiophene ring with electron-withdrawing groups (e.g., Cl) improves MAO-B affinity. For example, 7-chloro derivatives show 10-fold higher selectivity over MAO-A compared to unsubstituted analogs. Computational docking (e.g., AutoDock Vina) predicts binding poses in the MAO-B active site, guiding rational design .
Q. How do crystallographic data inform polymorphic stability and formulation strategies?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) of hydrochloride salts reveals hydration states and lattice packing. For example, monohydrate forms (e.g., in related carboxamides) exhibit higher thermal stability (T >200°C) compared to anhydrous forms, making them preferable for solid-dose formulations .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer : Pharmacokinetic profiling (e.g., plasma half-life, brain permeability) is critical. A compound may show nM-level MAO-B inhibition in vitro but poor brain penetration due to P-glycoprotein efflux. Solutions include prodrug strategies (e.g., esterification of the aminoethyl group) or co-administration with efflux inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
